![molecular formula C11H12O B14507073 5,7-Dimethyl-6H-cyclohepta[b]furan CAS No. 64261-69-4](/img/structure/B14507073.png)
5,7-Dimethyl-6H-cyclohepta[b]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethyl-6H-cyclohepta[b]furan: is an organic compound with the molecular formula C11H12O It is a member of the furan family, characterized by a seven-membered ring fused to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-6H-cyclohepta[b]furan can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of cycloheptanone with a suitable furan derivative in the presence of a Lewis acid catalyst can yield the desired compound . Another method involves the use of palladium-catalyzed cross-coupling reactions to form the furan ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dimethyl-6H-cyclohepta[b]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the furan ring to a dihydrofuran derivative.
Substitution: Electrophilic substitution reactions can introduce functional groups at specific positions on the furan ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated, nitrated, or sulfonated furans.
Scientific Research Applications
Chemistry: 5,7-Dimethyl-6H-cyclohepta[b]furan is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology: In biological research, this compound is studied for its potential bioactivity. It may serve as a lead compound for the development of new pharmaceuticals or as a probe to study biological pathways .
Medicine: The compound’s potential medicinal properties are being explored, including its use as an anti-inflammatory or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and advanced materials .
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-6H-cyclohepta[b]furan involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3,8-Diaryl-2H-cyclohepta[b]furan-2-ones: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
2H-Cyclohepta[b]furan-2-one: Another related compound with a different substitution pattern on the furan ring.
Uniqueness: 5,7-Dimethyl-6H-cyclohepta[b]furan is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
64261-69-4 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
5,7-dimethyl-6H-cyclohepta[b]furan |
InChI |
InChI=1S/C11H12O/c1-8-5-9(2)7-11-10(6-8)3-4-12-11/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
JGLPJQRTIZSUHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(C1)C)OC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl}methanol](/img/structure/B14507002.png)
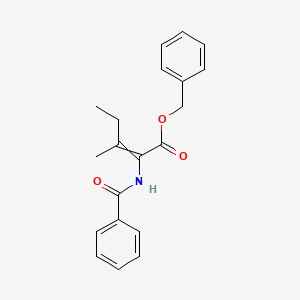
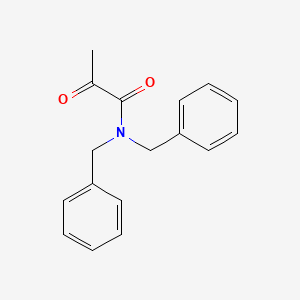
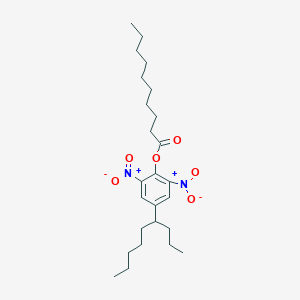
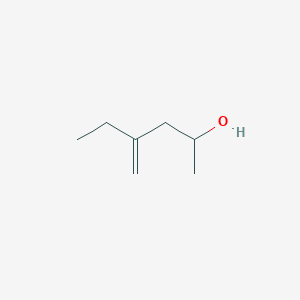
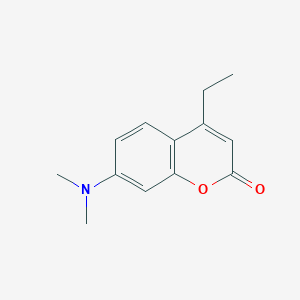

![Silane, [1,3-cyclohexadiene-1,3-diylbis(oxy)]bis[trimethyl-](/img/structure/B14507037.png)
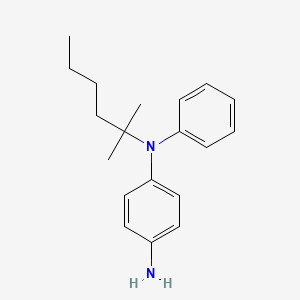
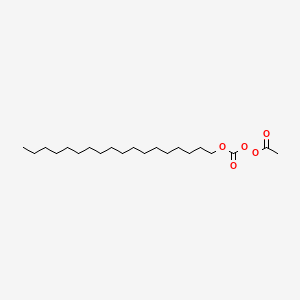
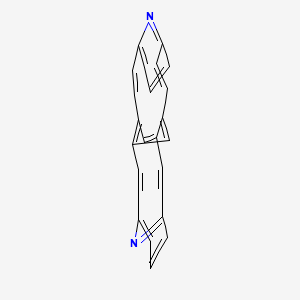
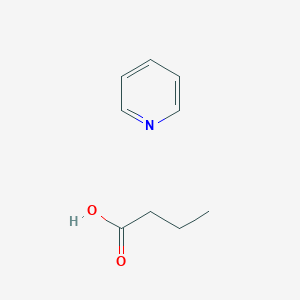
![6-({[7-(Prop-2-EN-1-YL)trideca-1,4,8-trien-3-YL]oxy}carbonyl)cyclohex-3-ene-1-carboxylate](/img/structure/B14507061.png)
![4-{6-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]hexyl}benzoic acid](/img/structure/B14507062.png)
